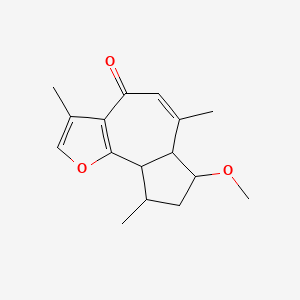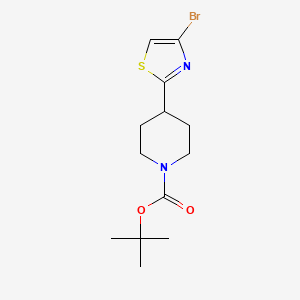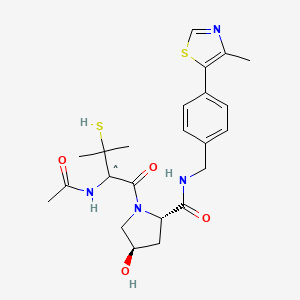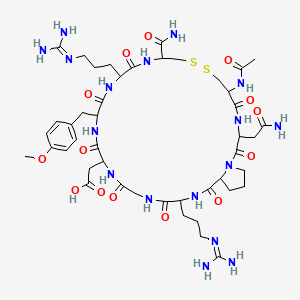
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 est un peptide synthétique composé de plusieurs acides aminés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:
Couplage: Chaque acide aminé est couplé à la chaîne croissante à l'aide d'agents activateurs comme HBTU ou DIC.
Déprotection: Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide de réactifs comme le TFA.
Clivage: Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle
La production industrielle de ce peptide peut impliquer la SPPS à grande échelle avec des synthétiseurs de peptides automatisés pour garantir un rendement et une pureté élevés. Le processus est optimisé pour la scalabilité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 peut subir diverses réactions chimiques, notamment:
Oxydation: Les résidus cystéine peuvent former des ponts disulfures dans des conditions oxydantes.
Réduction: Les ponts disulfures peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le DTT.
Substitution: Les résidus d'acides aminés peuvent être modifiés par des réactions de substitution.
Réactifs et conditions courantes
Oxydation: Peroxyde d'hydrogène ou iode en conditions douces.
Réduction: DTT ou TCEP en solutions aqueuses.
Substitution: Réactifs nucléophiles en conditions basiques.
Principaux produits
Oxydation: Formation de peptides liés par des ponts disulfures.
Réduction: Régénération de groupes thiols libres.
Substitution: Peptides modifiés avec des chaînes latérales modifiées.
Applications de recherche scientifique
This compound a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie: Étudié pour son rôle dans les interactions protéine-protéine et l'activité enzymatique.
Médecine: Applications thérapeutiques potentielles dans l'administration de médicaments et comme biomarqueur.
Industrie: Utilisé dans le développement de matériaux et de capteurs à base de peptides.
Mécanisme d'action
Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires spécifiques. Le peptide peut se lier à des protéines ou à des enzymes, influençant leur activité et leur fonction. Les voies impliquées peuvent inclure la transduction du signal et la communication cellulaire.
Applications De Recherche Scientifique
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity and function. The pathways involved may include signal transduction and cellular communication.
Comparaison Avec Des Composés Similaires
Composés similaires
Ac-DL-Cys-OH: Un peptide plus simple avec moins d'acides aminés.
N-Acétyl-S-benzyl-DL-cystéine: Contient un groupe benzyle, offrant des propriétés chimiques différentes.
Unicité
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 est unique en raison de sa séquence spécifique et de la présence d'acides aminés modifiés comme la tyrosine méthylée.
Propriétés
Formule moléculaire |
C45H69N17O14S2 |
|---|---|
Poids moléculaire |
1136.3 g/mol |
Nom IUPAC |
2-[6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid |
InChI |
InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53) |
Clé InChI |
RRPUNOOJZOAZNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


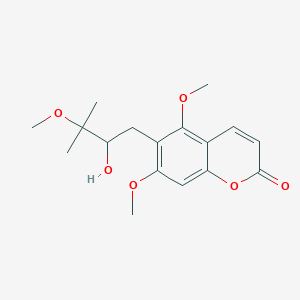

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)
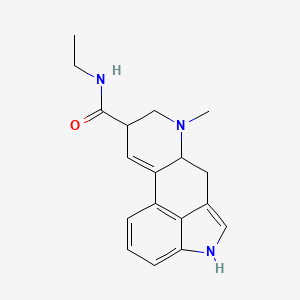

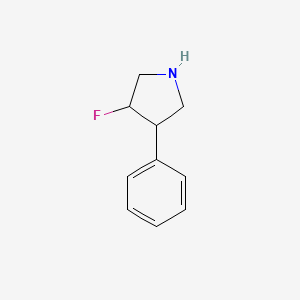
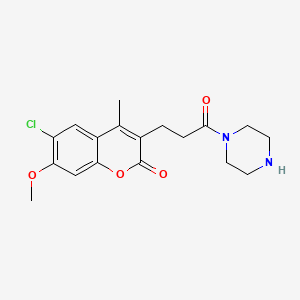

![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
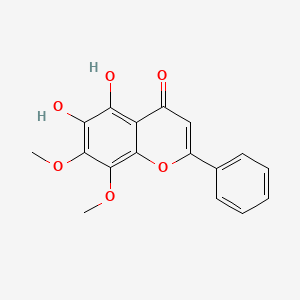
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
